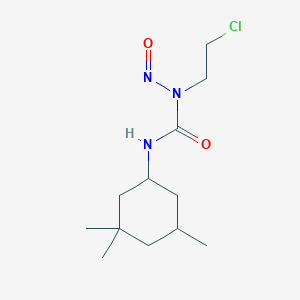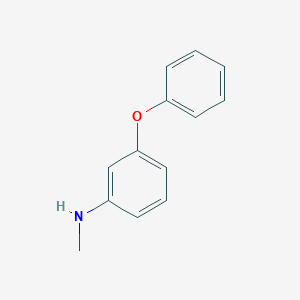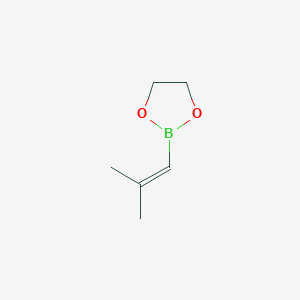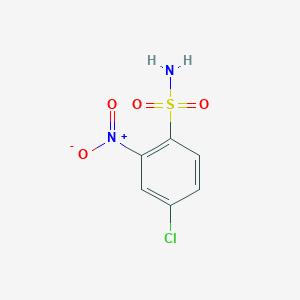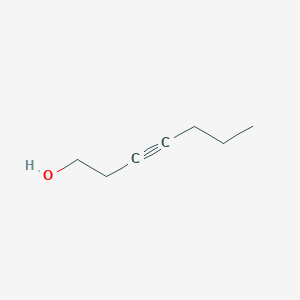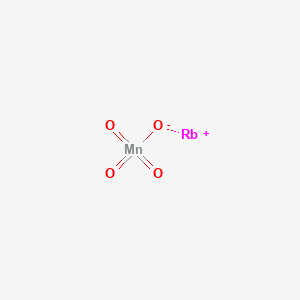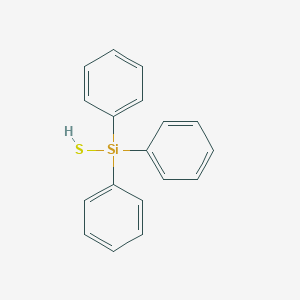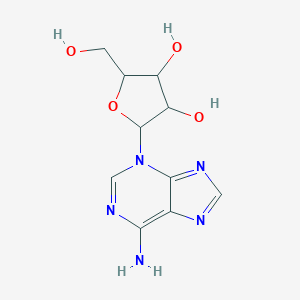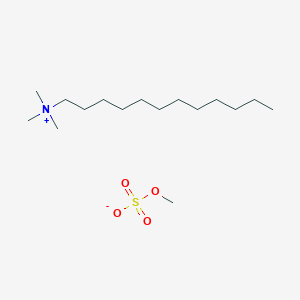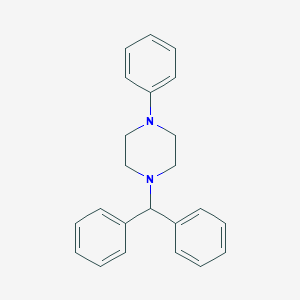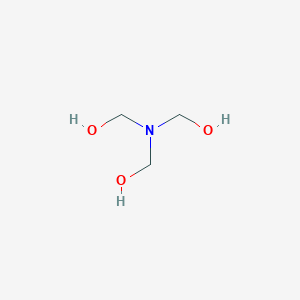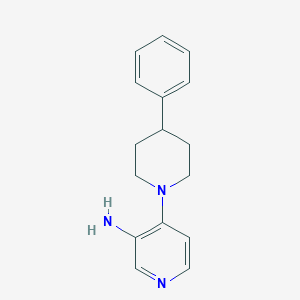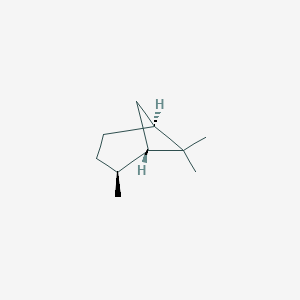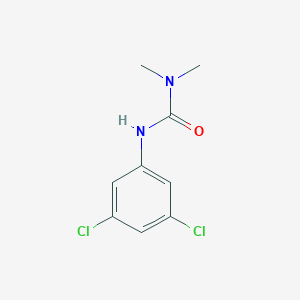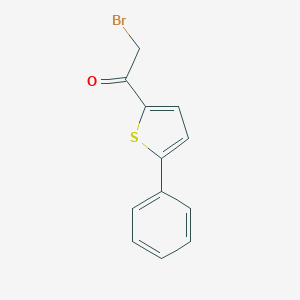
2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone
Overview
Description
Synthesis Analysis The synthesis of similar brominated compounds often involves halogenation reactions. For instance, α-bromo chalcones containing a thiophene ring are prepared by condensing 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination with bromine (Budak & Ceylan, 2009). This methodology can be adapted for synthesizing 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis Molecular structure analysis typically involves computational and spectroscopic methods to determine the geometry, electronic distribution, and interactions within a molecule. For compounds with similar complexity, techniques such as FT-IR, NMR, and X-ray crystallography are employed to elucidate their structure. For example, the molecular structure and vibrational assignments of related compounds have been investigated, revealing insights into their geometric and electronic features (Mary et al., 2015).
Scientific Research Applications
Synthesis and Characterization
2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone and its derivatives have been synthesized and characterized, indicating its utility in creating α-bromo chalcones containing 2-thiene ring. These compounds are prepared through condensation reactions followed by bromination and dehydrobromination, showcasing their potential in chemical synthesis and modification for various applications (Budak & Ceylan, 2009).
Biomedical Applications
In biomedical research, derivatives of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone have been investigated for their biological activities. For instance, compounds synthesized from phenacyl bromide derivatives showed potential as cholinesterase inhibitors, suggesting applications in treating diseases related to the cholinergic system, such as Alzheimer's disease (Abu Mohsen et al., 2014).
Interaction with Amines
The compound's interaction with amines to synthesize di(2-thienyl)azolo[a]pyridinium derivatives indicates its versatility in forming complex heterocyclic compounds. These interactions and the subsequent formation of quaternary salts leading to cyclized products highlight its importance in the development of novel chemical entities with potential application in material science and pharmacology (Potikha et al., 2010).
Anti-inflammatory Activities
Additionally, the synthesis of novel thienochromene derivatives from related bromoethanone compounds demonstrates the compound's potential in creating anti-inflammatory agents. These synthesized compounds have shown promising anti-inflammatory activities, suggesting their use in developing new therapeutic agents for inflammation-related conditions (Ouf et al., 2015).
Anticancer and Antibacterial Applications
Further studies on novel thieno[2, 3-d]pyrimidines and their antibacterial activity, synthesized from related bromoethanone compounds, underline the potential of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone derivatives in contributing to the development of new antimicrobial and anticancer drugs. These studies demonstrate the compound's utility in synthesizing structurally diverse molecules with significant biological activities (Salahuddin et al., 2009).
Safety And Hazards
No specific safety and hazard information for “2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone” was found.
Future Directions
There is no available information on the future directions of “2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone”.
properties
IUPAC Name |
2-bromo-1-(5-phenylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIAFAJKOBVLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379978 | |
| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |
CAS RN |
10531-43-8 | |
| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

